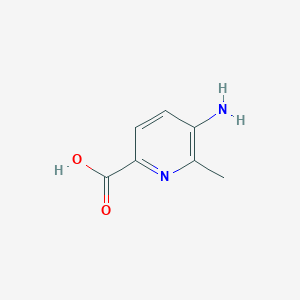

5-Amino-6-methylpicolinic acid

Beschreibung

5-Amino-6-methylpicolinic acid is a pyridine derivative characterized by a carboxylic acid group at the 2-position, an amino group at the 5-position, and a methyl group at the 6-position of the pyridine ring. Picolinic acids are widely studied for their roles in coordination chemistry, pharmaceutical intermediates, and material science due to their hydrogen-bonding capabilities and tautomeric behavior . For example, 6-hydroxypicolinic acid exhibits keto-enol tautomerism, enabling diverse coordination with metal ions , a feature that may extend to 5-amino-6-methylpicolinic acid depending on substituent effects.

Eigenschaften

Molekularformel |

C7H8N2O2 |

|---|---|

Molekulargewicht |

152.15 g/mol |

IUPAC-Name |

5-amino-6-methylpyridine-2-carboxylic acid |

InChI |

InChI=1S/C7H8N2O2/c1-4-5(8)2-3-6(9-4)7(10)11/h2-3H,8H2,1H3,(H,10,11) |

InChI-Schlüssel |

ODXWNZYERGNWKK-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CC(=N1)C(=O)O)N |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Halogenation : Bromo or chloro substituents (e.g., 5-Bromo-6-methylpicolinic acid) enhance electrophilicity, making these compounds suitable for cross-coupling reactions in drug synthesis .

- Positional Isomerism: The amino group’s position (4 vs. 5) significantly alters electronic properties. For example, 4-Amino-6-methyl-picolinic acid has a molecular weight of 152.15 , whereas 5-amino derivatives may exhibit stronger hydrogen-bonding interactions due to proximity to the carboxylic acid group.

- Functional Groups: Methoxy (OCH₃) or cyano (CN) groups influence solubility and reactivity. 6-Amino-5-methoxypicolinic acid, though discontinued, highlights the role of ether linkages in modulating lipophilicity .

Physical and Chemical Properties

Melting Points and Stability

- 2-Amino-5-nitro-6-methylpyridine (CAS 22280-62-2): Melting point 185–189°C . Nitro groups increase thermal stability compared to amino derivatives.

- 6-Amino-5-nitro-2-picoline (CAS 21901-29-1): Melting point 147–157°C . Lower mp than nitro analogs suggests reduced crystallinity due to steric effects.

- 5-Bromo-6-methylpicolinic acid: No direct mp data, but bromine’s electron-withdrawing nature likely increases melting points compared to methyl or amino derivatives .

Hydrogen Bonding and Tautomerism

Pyridine derivatives like 2-amino-5-bromopyridinium form extensive hydrogen-bond networks, stabilizing crystal structures . The title compound in exhibits N–H⋯O and O–H⋯O interactions, a feature likely shared by 5-amino-6-methylpicolinic acid due to its amino and carboxylic acid groups.

Q & A

Q. What are the recommended synthetic pathways for 5-amino-6-methylpicolinic acid, and how do reaction conditions influence yield and purity?

Methodological Answer:

- Route Selection : Compare traditional methods (e.g., nitration/reduction of picolinic acid derivatives) with modern catalytic approaches (e.g., palladium-mediated coupling reactions) .

- Condition Optimization : Use factorial design experiments to test variables (temperature, solvent, catalyst loading) and quantify yield/purity via HPLC or NMR .

- Validation : Cross-reference spectroscopic data (e.g., H NMR, IR) with literature to confirm structural fidelity .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, melting point) of 5-amino-6-methylpicolinic acid?

Methodological Answer:

- Data Reconciliation : Conduct systematic replication studies under controlled conditions (e.g., standardized solvent systems, DSC for melting point analysis) .

- Error Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers and assess inter-laboratory variability .

- Meta-Analysis : Aggregate data from peer-reviewed studies while excluding non-validated sources (e.g., commercial databases) .

Q. What spectroscopic techniques are most effective for characterizing 5-amino-6-methylpicolinic acid in complex mixtures?

Methodological Answer:

- Primary Techniques : Use H/C NMR for structural elucidation and LC-MS for purity assessment .

- Advanced Methods : Employ 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in multi-component systems .

- Quantitative Analysis : Pair UV-Vis spectroscopy with calibration curves for concentration determination .

Advanced Research Questions

Q. How can mechanistic studies be designed to investigate the role of 5-amino-6-methylpicolinic acid in catalytic systems (e.g., decarboxylative cross-coupling reactions)?

Methodological Answer:

- Hypothesis Framing : Use the PICO(T) framework to define Population (reaction system), Intervention (catalyst/substrate ratio), Comparison (alternative ligands), and Outcome (reaction efficiency) .

- Kinetic Profiling : Conduct time-resolved in-situ FTIR or GC-MS to track intermediate formation .

- Computational Modeling : Validate experimental data with DFT calculations to propose reaction pathways .

Q. What strategies mitigate bias when interpreting contradictory data on the biological activity of 5-amino-6-methylpicolinic acid?

Methodological Answer:

- Bias Assessment : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design rigor .

- Blinded Analysis : Implement double-blinded assays for biological activity studies to reduce observer bias .

- Systematic Review : Follow PRISMA guidelines to synthesize evidence while excluding low-quality studies (e.g., lacking control groups) .

Q. How can researchers optimize experimental designs to study the stability of 5-amino-6-methylpicolinic acid under varying environmental conditions?

Methodological Answer:

- DOE (Design of Experiments) : Use response surface methodology to model stability against pH, temperature, and light exposure .

- Accelerated Stability Testing : Apply Arrhenius kinetics to predict degradation rates under stress conditions .

- Data Validation : Cross-check results with independent techniques (e.g., TGA for thermal stability, XRPD for crystallinity) .

Methodological Frameworks for Research Development

- PICO(T) Application : Structure questions around Population (compound/system), Intervention (experimental variable), Comparison (baseline/control), Outcome (measurable metric), and Time (study duration) .

- Literature Synthesis : Prioritize systematic reviews and meta-analyses to address gaps in mechanistic or applied research .

- Ethical and Feasibility Checks : Ensure studies align with laboratory safety protocols (e.g., handling nitro intermediates) and resource availability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.